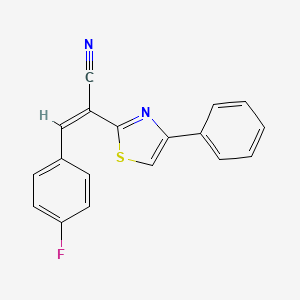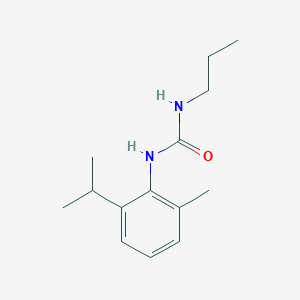![molecular formula C12H15N3OS2 B5323097 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In
Wirkmechanismus
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide selectively inhibits BTK, which is a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in malignant B-cells. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in malignant B-cells. This compound also inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent antitumor activity in B-cell malignancies, as well as anti-inflammatory activity in autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. This compound also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to formulate for in vivo studies. Additionally, the efficacy of this compound in clinical trials remains to be fully evaluated, and its potential side effects and toxicity in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the development of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One direction is to evaluate its efficacy in combination with other therapeutic agents, such as chemotherapy, immunotherapy, or other targeted therapies. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis or inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in humans, as well as to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-bromo thiophene with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate compound. This intermediate is then treated with 2-chloro-N-(1,1-dimethylpropyl)acetamide in the presence of a catalyst to yield this compound. The final product is then purified using column chromatography to obtain a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIFCVBYRGNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)

